molecular formula C22H22N4O2S B2843229 (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(4-(thiophen-2-yl)phenyl)methanone CAS No. 2191266-84-7

(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(4-(thiophen-2-yl)phenyl)methanone

カタログ番号: B2843229
CAS番号: 2191266-84-7
分子量: 406.5
InChIキー: JIBCVAZZQAZALQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the pyrido[2,3-d]pyrimidine class, characterized by a fused bicyclic core (pyridine and pyrimidine rings) substituted with a morpholino group at position 2 and a 4-(thiophen-2-yl)phenyl methanone moiety at position 6. Its synthesis likely involves multi-step condensation and functionalization reactions, analogous to methods described for structurally related pyrimidine derivatives .

特性

IUPAC Name

(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)-(4-thiophen-2-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c27-21(17-7-5-16(6-8-17)19-4-2-14-29-19)26-9-1-3-18-15-23-22(24-20(18)26)25-10-12-28-13-11-25/h2,4-8,14-15H,1,3,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBCVAZZQAZALQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2N(C1)C(=O)C3=CC=C(C=C3)C4=CC=CS4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(4-(thiophen-2-yl)phenyl)methanone is a heterocyclic organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, synthesis, and structure-activity relationships (SAR), supported by data tables and relevant research findings.

Structural Overview

The compound features a complex structure that includes:

  • Morpholino Group : Enhances solubility and biological activity.
  • Pyrido-Pyrimidine Core : Known for various pharmacological properties.
  • Thiophenyl Substituent : May influence electronic properties and receptor interactions.

Synthesis

The synthesis typically involves multi-step organic reactions. A common method is a one-pot three-component reaction integrating various starting materials, allowing efficient formation of the desired compound while minimizing purification steps. Key parameters for achieving high yields include temperature, solvent choice, and reaction time.

Anticancer Potential

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, related pyrido-pyrimidine derivatives have been shown to inhibit specific kinases involved in cancer cell proliferation:

CompoundActivityIC50 Value
Compound API3K Inhibition2.0 nM
Compound BMelanoma Cell Proliferation0.58 µM

These findings suggest that the target compound may also possess anticancer properties through similar mechanisms.

Antifungal Activity

In vitro studies on related compounds demonstrated notable antifungal activity against Candida species. For example, derivatives showed effective inhibition of ergosterol synthesis, which is crucial for fungal cell membrane integrity:

CompoundTargetMIC (µg/mL)Inhibition Rate (%)
Compound CC. albicans1.2386.1 (24h)
Compound DC. parapsilosis1.5083.4 (48h)

These results indicate that the target compound might exhibit similar antifungal properties through the inhibition of ergosterol biosynthesis.

Structure-Activity Relationship (SAR)

The effectiveness of the compound can be influenced by various substituents on the phenyl moiety:

  • Electronegative Substituents : Compounds with stronger electronegative groups (e.g., fluorine or chlorine) showed enhanced biological activity compared to those with less electronegative substituents.

This trend emphasizes the importance of electronic effects in modulating biological responses.

Pharmacokinetic Properties

ADME studies (Absorption, Distribution, Metabolism, and Excretion) are essential for evaluating the drug-likeness of the compound:

  • Lipophilicity : Higher Log P values correlate with better gastrointestinal absorption.
  • Bioavailability : Predictions suggest compliance with Lipinski's rule of five, indicating favorable pharmacokinetic profiles.

Case Studies

Several studies have investigated related compounds with promising results:

  • Study on PI3K Inhibitors :
    • Focused on a series of morpholino derivatives.
    • Found selective inhibition of PI3K p110alpha, suggesting potential for targeted cancer therapy .
  • Antifungal Research :
    • Investigated thiazole derivatives exhibiting antifungal activity comparable to established drugs like ketoconazole .

類似化合物との比較

Comparison with Structurally Similar Compounds

Core Structural Modifications

(a) Pyrimidine Derivatives with Thiophene Substituents
  • Compound 12a: 4-Phenyl-6-(thiophen-2-yl)tetrahydropyrimidine-2,5-dione (MW: 362.40) Key Differences: Lacks the pyrido-fused system and morpholino group. Contains a tetrahydropyrimidine ring with a thiophene-phenyl group, enhancing rigidity but reducing solubility compared to the target compound .
  • Compound 13a: 2-Imino-4-phenyl-6-(thiophen-2-yl)-tetrahydropyrimidin-5(2H)one (MW: 271.34) Key Differences: Features an imino group at position 2 instead of morpholino, which may reduce steric bulk but decrease hydrogen-bonding capacity .
(b) Substituent Variations
  • Compound 1 (): 1-{4-[4-(Dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl}ethanone Key Differences: Substituted with dimethylamino (electron-donating) instead of morpholino (electron-withdrawing via N-oxygen). The thioxo group at position 2 may alter reactivity in nucleophilic environments .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(4-(thiophen-2-yl)phenyl)methanone, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via multistep heterocyclization. For example, pyridopyrimidine scaffolds are often prepared using α,β-unsaturated ketones and mercapto-substituted pyrimidines under reflux conditions with catalytic acids (e.g., H2SO4) . Morpholino and thiophenyl groups are introduced via nucleophilic substitution or coupling reactions. To optimize yields:

  • Use inert atmospheres (N2/Ar) to prevent oxidation.
  • Employ catalysts like Et3N for base-mediated steps .
  • Monitor intermediates via TLC/HPLC to control reaction progression .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Key Techniques :

  • NMR : Assign signals for dihydropyrido protons (δ 2.5–3.5 ppm) and morpholino protons (δ 3.6–3.8 ppm). Discrepancies in splitting patterns may arise from conformational flexibility; use variable-temperature NMR .
  • MS : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup>) and compare with theoretical values. Contradictions in fragmentation patterns require isotopic labeling or high-resolution MS .
  • XRD : Resolve stereochemical ambiguities via single-crystal analysis (e.g., C–H···π interactions in the thiophenyl group) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound, and what docking parameters are validated experimentally?

  • Approach :

  • Perform molecular docking (e.g., AutoDock Vina) against targets like kinases or antioxidant enzymes. Prioritize binding pockets with high hydrophobicity (e.g., ATP-binding sites) .
  • Validate using enzyme assays: Measure IC50 values for kinase inhibition (e.g., p38α MAPK) and correlate with docking scores. Adjust force fields (e.g., AMBER) to account for dihydropyrido flexibility .
  • Use MD simulations (>100 ns) to assess stability of ligand-target complexes .

Q. What strategies address low bioavailability in in vivo studies of this compound?

  • Solutions :

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at the morpholino nitrogen to enhance solubility .
  • Formulation : Use nanocarriers (e.g., liposomes) to improve plasma half-life. Monitor via LC-MS/MS pharmacokinetic profiling .
  • Metabolic stability : Perform microsomal assays (human/rat liver microsomes) to identify CYP450-mediated degradation sites .

Q. How do structural modifications (e.g., substituent variation) affect antioxidant vs. kinase inhibitory activity?

  • SAR Analysis :

  • Thiophene substitution : Replace 2-thiophenyl with 3-thiophenyl to enhance π-stacking in hydrophobic pockets (kinase targets) .
  • Morpholino replacement : Substitute with piperazine to increase water solubility but may reduce antioxidant potency due to decreased radical scavenging .
  • Dihydro vs. fully aromatic pyrido : Saturation improves conformational rigidity, favoring kinase inhibition over antioxidant effects .

Experimental Design & Data Analysis

Q. How should researchers design assays to resolve contradictory bioactivity data across studies?

  • Protocol :

  • Use standardized cell lines (e.g., HEK293 for kinase assays) and positive controls (e.g., ascorbic acid for antioxidant studies) .
  • Apply statistical rigor: ANOVA followed by Tukey’s test to compare IC50 values across replicates. Report p-values <0.05 .
  • Cross-validate with orthogonal assays (e.g., fluorescence polarization for binding affinity vs. SPR for kinetics) .

Q. What synthetic intermediates are prone to degradation, and how can stability be improved?

  • Critical Intermediates :

  • Hydrazinyl-pyrimidines: Susceptible to oxidation; store under N2 at –20°C .
  • Thiophenyl ketones: Light-sensitive; use amber vials and add radical scavengers (e.g., BHT) .
  • Morpholino precursors: Hydrolyze in acidic conditions; purify via silica gel chromatography (EtOAc/hexane) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。